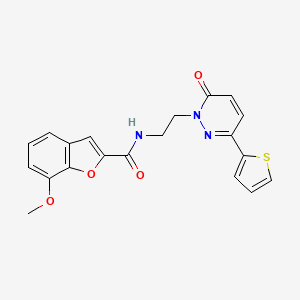

7-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide

Description

BenchChem offers high-quality 7-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-26-15-5-2-4-13-12-16(27-19(13)15)20(25)21-9-10-23-18(24)8-7-14(22-23)17-6-3-11-28-17/h2-8,11-12H,9-10H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSMKWSFTUTAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 358.43 g/mol

- Functional Groups : Methoxy group, carboxamide, pyridazine, and benzofuran moieties.

The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Antimicrobial Activity

Research indicates that compounds similar to 7-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that related benzofuran derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 15.62 µg/mL to 40 µg/mL against various pathogens .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For example, derivatives containing thiophene and pyridazine rings have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma). In vitro assays revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .

The proposed mechanism of action for 7-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide involves:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation .

- Interference with DNA Repair Mechanisms : By targeting poly (ADP-ribose) polymerases (PARP), these compounds may disrupt DNA repair pathways, leading to increased apoptosis in cancer cells .

- Antioxidant Activity : Some derivatives demonstrate significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effects of various benzofuran derivatives, including those structurally similar to the compound . The results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial activity against multi-drug resistant strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 15.62 | S. aureus |

| B | 20.00 | E. coli |

| C | 40.00 | Pseudomonas aeruginosa |

Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of a series of pyridazine-containing compounds against MCF-7 cells. The findings revealed that one derivative had an IC50 value of 12 µM, indicating strong potential as an anticancer agent compared to traditional treatments .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| D | 12 | MCF-7 |

| E | 25 | Bel-7402 |

| F | 30 | HepG2 |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 7-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Moderate to strong |

| Staphylococcus aureus | Strong |

| Candida albicans | Moderate |

The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines such as:

| Cell Line | Effect |

|---|---|

| HepG2 (liver cancer) | Induces apoptosis |

| MCF-7 (breast cancer) | Cell cycle arrest |

The anticancer mechanism is attributed to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Case Studies

- Antimicrobial Efficacy Study : A study published in RSC Advances highlighted the antimicrobial effects of similar compounds against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .

- Anticancer Mechanism Investigation : Research conducted on HepG2 cells revealed that treatment with the compound resulted in increased levels of Bax protein and decreased levels of Bcl-2, indicating a shift towards apoptosis .

Preparation Methods

Vanillin-Based Claisen Rearrangement

Vanillin (4-hydroxy-3-methoxybenzaldehyde) undergoes propargylation with propargyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, yielding 4-hydroxy-3-methoxypropargylbenzene. Subsequent cesium fluoride-mediated Claisen rearrangement at 110°C generates 7-methoxy-2-methylbenzofuran-5-carbaldehyde. Oxidation of the aldehyde group to a carboxylic acid is achieved via Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions.

Reaction Conditions:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Propargylation | Propargyl bromide, K₂CO₃, DMF | 80°C | 85% |

| Claisen Rearrangement | CsF, Toluene | 110°C | 78% |

| Oxidation | CrO₃, H₂SO₄ | 0–25°C | 65% |

Palladium-Catalyzed Coupling

An alternative route involves coupling 5-iodovanillin with phenylacetylene using a palladium catalyst (Pd(PPh₃)₄) and copper(I) iodide in triethylamine. This forms 7-methoxy-2-phenylbenzofuran-5-carbaldehyde, which is oxidized to the carboxylic acid. While this method introduces aryl groups at position 2, subsequent functional group interconversions (e.g., hydrogenolysis for dearylation) may adjust substituents.

Construction of the Pyridazinone-Thiophene Moiety

The 3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine side chain is synthesized through cyclization and cross-coupling:

Thiophene Incorporation

Thiophene-2-boronic acid undergoes Suzuki-Miyaura coupling with 3,6-dichloropyridazine using Pd(dppf)Cl₂ as a catalyst, yielding 3-(thiophen-2-yl)-6-chloropyridazine. Hydrolysis with aqueous sodium hydroxide at 80°C converts the chloropyridazine to 6-oxopyridazin-1(6H)-yl-thiophene.

Amide Bond Formation

The final step couples the benzofuran-2-carboxylic acid with the ethylamine-pyridazinone-thiophene moiety:

Carboxylic Acid Activation

The benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with the ethylamine derivative in dichloromethane (DCM) with triethylamine as a base.

Reaction Conditions:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, DCM | 40°C | 95% |

| Amidation | Triethylamine, DCM | 25°C | 82% |

Alternative Coupling Agents

Carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 0–25°C achieves comparable yields (80–85%) without requiring acid chloride intermediates.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Structural confirmation employs:

- NMR Spectroscopy: ¹H NMR signals at δ 7.85 (benzofuran H-3), δ 6.90 (thiophene H-4), and δ 3.90 (methoxy group).

- Mass Spectrometry: Molecular ion peak at m/z 452.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Claisen Rearrangement | High regioselectivity | Multi-step oxidation | 45% (over 4 steps) |

| Palladium Coupling | Direct aryl introduction | Requires expensive catalysts | 38% (over 5 steps) |

| Carbodiimide Coupling | Mild conditions | Sensitive to moisture | 52% (over 3 steps) |

Q & A

Basic: What are the optimized synthetic routes for 7-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with condensation of benzofuran-2-carboxylic acid derivatives with pyridazinone precursors. Key steps include:

- Thiophene incorporation : Coupling thiophen-2-yl boronic acid with pyridazinone intermediates via Suzuki-Miyaura cross-coupling .

- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzofuran and ethyl-pyridazinone moieties under inert conditions .

- Optimization factors : Solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yields (60–78%) and purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- X-ray crystallography : Resolves bond lengths, angles, and molecular geometry, critical for confirming the pyridazinone-thiophene and benzofuran-amide connectivity .

- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm), benzofuran protons (δ 6.5–7.9 ppm), and pyridazinone carbonyl signals (δ ~165 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C₂₁H₁₈N₃O₅S) and fragmentation patterns .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding poses, focusing on hydrogen bonding (e.g., benzofuran carbonyl with kinase catalytic residues) and hydrophobic interactions (thiophene and pyridazinone) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories, highlighting key residues (e.g., ATP-binding pocket in kinases) .

- Validation : Cross-reference with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

- Assay standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time (24–72 h), and solvent (DMSO concentration ≤0.1%) .

- SAR analysis : Compare derivatives (e.g., methoxy vs. ethoxy substitutions) to isolate structural determinants of activity .

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence polarization assays .

Basic: What in vitro assays are recommended for initial biological screening?

- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., VEGFR1) using ADP-Glo™ assays .

- Antiproliferative activity : MTT assays in cancer cell lines (e.g., MCF-7, A549) with dose-response curves (1–100 µM) .

- Anti-inflammatory potential : ELISA-based TNF-α suppression in LPS-stimulated macrophages .

Advanced: What are the mechanistic pathways for its chemical reactivity under oxidative or hydrolytic conditions?

- Oxidation : Thiophene sulfur undergoes epoxidation with mCPBA, confirmed by LC-MS .

- Hydrolysis : Pyridazinone’s carbonyl group is susceptible to base-mediated cleavage (e.g., NaOH/EtOH), yielding carboxylic acid derivatives .

- Photodegradation : UV exposure (254 nm) induces benzofuran ring cleavage, monitored via HPLC-PDA .

Advanced: How can in silico tools model its pharmacokinetics and toxicity profile?

- ADMET prediction : SwissADME estimates moderate permeability (LogP ~2.8) and CYP3A4 inhibition risk .

- Toxicity screening : ProTox-II predicts hepatotoxicity (Probability: 65%) due to thiophene bioactivation .

- Bioavailability : GastroPlus simulations suggest low oral absorption (<30%) without prodrug strategies .

Basic: How should stability studies be designed to assess shelf-life under varying storage conditions?

- Accelerated stability testing : Expose to 40°C/75% RH for 6 months, monitoring degradation via HPLC .

- Light sensitivity : Store in amber vials; assess photostability under ICH Q1B guidelines .

- Solution stability : Test in PBS (pH 7.4) and DMSO at −20°C, 4°C, and 25°C .

Advanced: How do structural modifications (e.g., substituting thiophene with furan) alter target selectivity and potency?

- Thiophene → Furan : Reduces VEGFR1 inhibition (IC₅₀ increases from 0.8 µM to >10 µM) due to weaker π-π stacking .

- Methoxy → Ethoxy : Enhances metabolic stability (t₁/₂ increases from 2.1 h to 4.3 h in microsomes) .

- Pyridazinone → Pyridine : Abolishes kinase inhibition but retains anti-inflammatory activity .

Advanced: How can molecular docking predictions be validated experimentally?

- X-ray co-crystallography : Resolve ligand-target complexes (e.g., with VEGFR1) to confirm predicted binding modes .

- Alanine scanning mutagenesis : Replace key interacting residues (e.g., Lys514 in VEGFR1) and measure Δ binding affinity via ITC .

- Competitive binding assays : Use fluorescent probes (e.g., TNP-ATP) to quantify displacement efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.